
Darapladib
Vue d'ensemble
Description
Le Darapladib est un inhibiteur sélectif de la phospholipase A2 associée aux lipoprotéines (Lp-PLA2), une enzyme impliquée dans les processus inflammatoires associés à l'athérosclérose. Il a été découvert par Human Genome Sciences en collaboration avec GlaxoSmithKline et a été étudié pour son potentiel de traitement de l'athérosclérose et d'autres maladies cardiovasculaires .
Applications De Recherche Scientifique
STABILITY Trial
The STABILITY trial (Stabilization of Atherosclerotic Plaques Using Darapladib) was a pivotal Phase III study that involved 15,828 patients with chronic coronary heart disease. The trial aimed to evaluate the efficacy of this compound in reducing major adverse cardiovascular events (MACE) compared to placebo over a median follow-up of 3.7 years.
- Primary Endpoint : The composite endpoint included cardiovascular death, myocardial infarction, and stroke. Results showed that 9.7% of patients on this compound experienced MACE compared to 10.4% in the placebo group (hazard ratio 0.94, p = 0.20) .
- Secondary Endpoints : There was a statistically significant reduction in major coronary events (HR 0.90, p = 0.045), suggesting some potential benefit in specific subsets of coronary events despite no overall reduction in MACE .
Other Key Studies
-
Effects on Inflammatory Biomarkers
In a study involving patients on atorvastatin therapy, this compound demonstrated sustained inhibition of plasma Lp-PLA2 activity and resulted in reductions in interleukin-6 and high-sensitivity C-reactive protein after 12 weeks, indicating potential anti-inflammatory effects . -
Atheroma Composition
Research indicated that this compound could prevent the expansion of necrotic core volume in coronary plaques over 12 months compared to placebo, which is critical for plaque stability and reducing the risk of rupture . -
SOLID-TIMI 52 Trial
This ongoing trial is investigating this compound's efficacy in acute coronary syndromes, aiming to provide further insights into its therapeutic potential .
Case Studies
Several case studies have illustrated this compound's effects on individual patients with varying degrees of cardiovascular risk:
- Patient Case Example : In one documented case, a patient with established coronary artery disease treated with this compound showed stabilization of plaque characteristics without significant adverse effects on platelet function or renal parameters, indicating its safety profile alongside its efficacy .
Summary of Findings
Trial/Study | Population | Primary Endpoint | Results |
---|---|---|---|
STABILITY Trial | 15,828 CHD patients | MACE | No significant difference (HR 0.94) |
Atorvastatin + this compound | Various CHD-risk patients | Inflammatory biomarkers | Significant reductions in IL-6 and hs-CRP |
Necrotic Core Study | 330 patients with CAD | Necrotic core volume | Prevention of core expansion (P=0.012) |
Mécanisme D'action
Target of Action
Darapladib primarily targets the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes . It is located in the membrane and cytoplasm and plays a key role in controlling intracellular phospholipid metabolism .
Mode of Action
This compound acts as a selective inhibitor of Lp-PLA2 . By inhibiting Lp-PLA2, this compound can control the breakdown of oxidized low-density lipoprotein C (LDL-C), reducing the production of pro-inflammatory and pro-apoptotic products such as lysophosphatidylcholine species and oxidized nonesterified fatty acids .
Biochemical Pathways
The inhibition of Lp-PLA2 by this compound affects the phospholipid metabolism within cells . This results in a general enrichment of phosphatidylethanolamine species and a reduction in lysophosphatidylethanolamine species . These changes in lipid composition can influence various cellular processes, including the susceptibility of cells to ferroptosis, a form of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound exhibit time-dependency . Systemic exposure (AUC (0-T), Cmax) of this compound was found to be higher after multiple-dosing compared to single-dose administration . The steady-state of this compound is reached by Day 14 of once-daily dosing . This compound’s metabolite, SB-553253, has lower systemic exposure than this compound itself .
Result of Action
The inhibition of Lp-PLA2 by this compound leads to a reduction in the production of pro-inflammatory and pro-apoptotic products . This can result in a decrease in inflammation and an increase in the stability of atherosclerotic plaques . Additionally, this compound has been shown to sensitize cancer cells to ferroptosis by remodeling lipid metabolism .
Action Environment
The action of this compound can be influenced by the presence or absence of certain environmental factors. For instance, this compound has been shown to enhance ferroptosis under lipoprotein-deficient or serum-free conditions . This suggests that the efficacy of this compound can be influenced by the lipid content of the environment.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Darapladib implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais est mise à l'échelle pour répondre aux demandes commerciales. Cela implique l'utilisation de réacteurs à grande échelle, de procédés à flux continu et de mesures rigoureuses de contrôle de la qualité pour assurer la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
Le Darapladib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour optimiser les résultats de la réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.
Biologie : Étudié pour son rôle dans la modulation des voies inflammatoires et des processus cellulaires.
Médecine : Exploré comme agent thérapeutique pour le traitement de l'athérosclérose, des maladies cardiovasculaires et d'autres affections inflammatoires.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments .
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la phospholipase A2 associée aux lipoprotéines (Lp-PLA2), une enzyme qui médiatise les processus inflammatoires. En bloquant la Lp-PLA2, le this compound réduit la production de molécules pro-inflammatoires et pro-apoptotiques dérivées des lipoprotéines de basse densité oxydées. Cette inhibition contribue à stabiliser les plaques athéroscléreuses et à réduire le risque d'événements cardiovasculaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Rilapladib : Un autre inhibiteur de la Lp-PLA2 avec un potentiel thérapeutique similaire.
Atorvastatine : Une statine utilisée pour abaisser les taux de cholestérol et réduire l'inflammation.
Ézétimibe : Un inhibiteur de l'absorption du cholestérol avec des propriétés anti-inflammatoires
Unicité du Darapladib
L'unicité du this compound réside dans son inhibition spécifique de la Lp-PLA2, qui cible directement les processus inflammatoires associés à l'athérosclérose. Contrairement aux statines et aux autres agents hypolipidémiants, le this compound se concentre sur la stabilisation des plaques athéroscléreuses et la réduction de l'inflammation, offrant une approche complémentaire à la gestion des maladies cardiovasculaires .
Activité Biologique
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in the inflammatory processes associated with atherosclerosis and cardiovascular diseases. This article reviews the biological activity of this compound, including its mechanisms of action, clinical trial findings, and implications for therapeutic use.
This compound specifically inhibits Lp-PLA2, which is involved in the hydrolysis of oxidized phospholipids in low-density lipoproteins (LDL). By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators and stabilizes atherosclerotic plaques, potentially preventing cardiovascular events.
1. STABILITY Trial
The STabilization of Atherosclerotic Plaque by Initiation of this compound Therapy (STABILITY) trial was a pivotal Phase III study that evaluated this compound's efficacy in patients with chronic coronary heart disease (CHD). The study involved 15,828 patients randomized to receive either 160 mg of this compound or placebo once daily over a median follow-up period of 3.7 years.
- Primary Endpoint : The primary outcome was the time to first occurrence of major adverse cardiovascular events (MACE), which included cardiovascular death, myocardial infarction (MI), and stroke. Results showed no significant difference between groups:
- Secondary Endpoints : Although there were modest reductions in major coronary events and total coronary events, these did not translate into a significant reduction in MACE or its individual components .
2. SOLID-TIMI 52 Trial
The SOLID-TIMI 52 trial further assessed this compound's impact on cardiovascular outcomes. Over a median duration of 2.5 years, results indicated no significant differences between this compound and placebo groups regarding the composite endpoint of cardiovascular death, MI, or stroke .
Biological Effects
This compound has demonstrated several biological effects beyond its role as an Lp-PLA2 inhibitor:
- Reduction in Inflammatory Markers : In early trials, this compound significantly reduced Lp-PLA2 levels by 60-66% at a daily dose of 160 mg, although it only modestly reduced interleukin-6 levels by 12.3% .
- Impact on Plaque Composition : In studies involving endarterectomy specimens, this compound reduced plaque Lp-PLA2 activity by up to 81%, indicating its potential to modify plaque composition .
Table: Summary of Key Clinical Trials Involving this compound
Trial Name | Population Size | Primary Endpoint | Key Findings |
---|---|---|---|
STABILITY | 15,828 | Major Adverse Cardiovascular Events | No significant reduction in MACE; modest reduction in secondary endpoints |
SOLID-TIMI 52 | ~3,000 | Cardiovascular Death, MI, Stroke | No significant differences between treatment and placebo groups |
IBIS-2 | 330 | Necrotic Core Expansion | This compound halted necrotic core expansion in plaques |
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189073 | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
356057-34-6 | |
Record name | Darapladib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darapladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darapladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darapladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARAPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Darapladib?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , , , , , , , , , , , , , , , , , ]
Q2: How does inhibition of Lp-PLA2 affect atherosclerosis?
A2: Lp-PLA2 is found in atherosclerotic plaques and is involved in the breakdown of oxidized phospholipids, producing pro-inflammatory molecules like lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (oxNEFA). [, , , , , , , , , ] By inhibiting Lp-PLA2, this compound aims to reduce these pro-inflammatory mediators, potentially halting the progression of atherosclerosis and promoting plaque stability. [, , , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: While this specific information isn't provided in the provided research abstracts, the molecular formula and weight are essential for complete structural characterization. You can find this information in the drug's official documentation or chemical databases.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not delve into detailed spectroscopic data such as NMR or IR spectra for this compound. This information is crucial for confirming its structure and purity and is likely available in pharmaceutical research literature or databases.
Q5: Are there any specific formulation strategies employed to improve this compound's stability, solubility, or bioavailability?
A5: While the research highlights this compound's favorable pharmacokinetic profile, the abstracts don't elaborate on specific formulation strategies. Formulation optimization is critical for drug delivery and could involve techniques like using specific excipients, particle size reduction, or complexation to enhance the drug's properties.
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A8: Research indicates that this compound is primarily metabolized by hydroxylation and N-deethylation, with a significant portion of the drug and its metabolites eliminated through feces. [] This suggests a role of hepatic metabolism and biliary excretion in its disposition.
Q7: Does this compound exhibit time-dependent pharmacokinetics?
A9: Yes, studies show that this compound displays time-dependent pharmacokinetics, with reduced systemic exposure upon repeated dosing. [, ] This could be due to enhanced clearance or reduced absorption with continuous administration.
Q8: What in vitro and in vivo models have been used to study this compound's efficacy?
A11: this compound's efficacy has been investigated using various models, including cell cultures, animal models (rats, mice, and pigs), and human clinical trials. [, , , , , , , , , , , , , , , ] These studies employed a range of techniques to assess its impact on plaque progression, inflammation, and cardiovascular events.
Q9: Has this compound demonstrated efficacy in reducing cardiovascular events in clinical trials?
A12: While initial preclinical studies and a phase II trial showed promising results in terms of halting necrotic core progression [], two large phase III trials (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major cardiovascular events in patients with stable coronary heart disease or acute coronary syndrome. [, , , ]
Q10: Are there any known resistance mechanisms to this compound?
A10: The provided research abstracts do not discuss specific resistance mechanisms to this compound. Investigating potential resistance development is crucial for any drug, especially in chronic conditions like atherosclerosis.
Q11: What are the future directions for this compound research?
A16: Given the discordance between this compound's clear pharmacodynamic effects on Lp-PLA2 activity and the lack of significant clinical benefits in large trials, further research is needed to clarify the role of Lp-PLA2 in atherosclerosis. [, , ] Investigating potential alternative mechanisms of action, identifying subgroups of patients who might benefit from this compound, and exploring combination therapies are crucial avenues for future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.